

"Ethyl 2-(thietan-3-ylidene)acetate" discovery and history

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Compound of Interest

Compound Name: Ethyl 2-(thietan-3-ylidene)acetate

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An In-depth Technical Guide to **Ethyl 2-(thietan-3-ylidene)acetate**

Abstract

Ethyl 2-(thietan-3-ylidene)acetate (CAS No. 1223573-30-5) is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its probable discovery, synthesis, and key chemical properties. While a definitive discovery paper for this specific molecule is not readily available in the public domain, its synthesis can be reliably achieved through established olefination reactions. This document details the likely synthetic pathways, including the Horner-Wadsworth-Emmons and Wittig reactions, providing generalized experimental protocols. Furthermore, it presents expected characterization data and discusses the potential biological significance of the thietane moiety.

Introduction

Thietanes are four-membered sulfur-containing heterocycles that have garnered increasing interest in medicinal chemistry. The thietane ring is considered a valuable structural motif that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. **Ethyl 2-(thietan-3-ylidene)acetate**, an α,β -unsaturated ester derivative of thietane, represents a versatile building block for the synthesis of more complex molecules. Its exocyclic double bond and ester functionality offer multiple points for chemical modification.

History and Discovery

The specific discovery and first synthesis of **Ethyl 2-(thietan-3-ylidene)acetate** are not well-documented in peer-reviewed scientific literature. The compound is listed by several chemical suppliers, and its CAS number (1223573-30-5) indicates its formal registration. A Chinese patent (CN107674061A) mentions its use as a reactant in the synthesis of a pyridine derivative, suggesting its availability as a starting material. The synthesis of the thietane ring system itself dates back to the early 20th century, with various methods developed over the years for the construction of this strained heterocycle. The introduction of the ylidene acetate moiety is a common transformation in organic synthesis, typically achieved via olefination reactions.

Synthetic Routes

The most probable synthetic routes to **Ethyl 2-(thietan-3-ylidene)acetate** involve the olefination of thietan-3-one. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most logical and widely used methods for such transformations.

Synthesis of the Precursor: Thietan-3-one

Thietan-3-one is the key precursor for the synthesis of **Ethyl 2-(thietan-3-ylidene)acetate**. It can be prepared via several reported methods, a common one being the [2+2] cycloaddition of sulfene with a suitable ketene acetal, followed by hydrolysis.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of α,β -unsaturated esters and is known for its high efficiency and stereoselectivity, typically favoring the (E)-isomer.^{[1][2]}



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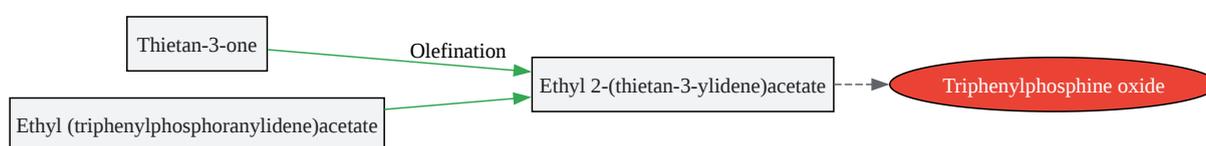
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of **Ethyl 2-(thietan-3-ylidene)acetate**.

Experimental Protocol (Generalized):

- Preparation of the Phosphonate Ylide: To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride, DBU) is added portionwise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
- Reaction with Thietan-3-one: A solution of thietan-3-one in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.
- Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford **Ethyl 2-(thietan-3-ylidene)acetate**.

Wittig Reaction

The Wittig reaction is another fundamental method for alkene synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide.^[3]



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Caption: Wittig reaction pathway for the synthesis of **Ethyl 2-(thietan-3-ylidene)acetate**.

Experimental Protocol (Generalized):

- **Reaction Setup:** Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent) and thietan-3-one are dissolved in an anhydrous aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere.
- **Reaction Progression:** The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).
- **Work-up and Purification:** The solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.

Data Presentation

Reagents and Materials

Reagent/Material	Formula	Molar Mass (g/mol)	Role
Thietan-3-one	C ₃ H ₄ OS	88.13	Precursor
Triethyl phosphonoacetate	C ₈ H ₁₇ O ₅ P	224.18	HWE Reagent
Sodium Hydride	NaH	24.00	Base (HWE)
DBU	C ₉ H ₁₆ N ₂	152.24	Base (HWE)
Ethyl (triphenylphosphoranylidene)acetate	C ₂₂ H ₂₁ O ₂ P	348.37	Wittig Reagent
Anhydrous THF	C ₄ H ₈ O	72.11	Solvent
Anhydrous DMF	C ₃ H ₇ NO	73.09	Solvent
Anhydrous Dichloromethane	CH ₂ Cl ₂	84.93	Solvent
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	Extraction Solvent
Silica Gel	SiO ₂	60.08	Stationary Phase

Physicochemical and Spectroscopic Data (Predicted)

Property	Value
Molecular Formula	C ₇ H ₁₀ O ₂ S
Molar Mass	158.22 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	~244 °C (Predicted)[4]
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 5.8-6.0 (m, 1H, =CH), 4.1-4.3 (q, 2H, OCH ₂ CH ₃), 3.8-4.0 (m, 4H, CH ₂ SCH ₂), 1.2-1.4 (t, 3H, OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 166-168 (C=O), 150-155 (=C), 115-120 (=CH), 60-62 (OCH ₂), 35-40 (2 x CH ₂ S), 14-16 (CH ₃)
IR (neat, cm ⁻¹)	~2980 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1180 (C-O)
Mass Spectrometry (EI)	m/z (%): 158 (M ⁺), 113, 85, 57

Potential Biological Significance

While no specific biological studies on **Ethyl 2-(thietan-3-ylidene)acetate** have been reported, the thietane scaffold is present in a number of biologically active molecules. Thietane derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[5][6] The incorporation of the thietane ring can favorably alter a molecule's pharmacokinetic profile. The α,β -unsaturated ester moiety in **Ethyl 2-(thietan-3-ylidene)acetate** also represents a Michael acceptor, which could potentially engage in covalent interactions with biological nucleophiles, a mechanism of action for some therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives.

Conclusion

Ethyl 2-(thietan-3-ylidene)acetate is a heterocyclic compound of interest with potential applications in synthetic and medicinal chemistry. Although its formal discovery is not clearly documented, its synthesis can be reliably achieved through standard olefination methodologies

such as the Horner-Wadsworth-Emmons and Wittig reactions, starting from thietan-3-one. This guide provides a framework for its preparation and characterization, laying the groundwork for future investigations into its chemical reactivity and biological properties.

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